

## **LX2931** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | LX2931  |           |
| Cat. No.:            | B608705 | Get Quote |

### Introduction

**LX2931** is a first-in-class, orally available small molecule inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL), an enzyme crucial for the catabolism of the signaling lipid sphingosine-1-phosphate. By inhibiting S1PL, **LX2931** modulates the S1P gradient between lymphoid tissues and circulating fluids, leading to the sequestration of lymphocytes within lymph nodes. This mechanism of action gives **LX2931** potential as a therapeutic agent for autoimmune and inflammatory diseases, with its most notable investigation being in the context of rheumatoid arthritis. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **LX2931**.

## **Chemical Structure and Properties**

**LX2931**, with the chemical name (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime, is a synthetic analogue of 2-acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI).[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of LX2931



| Property           | Value                                                                                  |  |  |
|--------------------|----------------------------------------------------------------------------------------|--|--|
| IUPAC Name         | (E)-1-(4-((1R,2S,3R)-1,2,3,4-<br>tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone<br>oxime |  |  |
| Molecular Formula  | C9H14N2O5                                                                              |  |  |
| Molecular Weight   | 230.22 g/mol                                                                           |  |  |
| Canonical SMILES   | CC(=NO)C1=NC=C(N1)C(C(C(CO)O)O)O                                                       |  |  |
| Isomeric SMILES    | C/C(=N/O)/C1=NC=C(N1)INVALID-LINK<br>O)O">C@HO                                         |  |  |
| CAS Number         | 948840-25-3                                                                            |  |  |
| Appearance         | White to light brown powder                                                            |  |  |
| Storage Conditions | Store at -20°C for short-term and -80°C for long-<br>term storage.[2]                  |  |  |

Note: Specific experimental values for properties such as melting point, boiling point, and pKa are not readily available in the public domain.

## **Mechanism of Action and Signaling Pathway**

**LX2931** exerts its pharmacological effect by inhibiting sphingosine-1-phosphate lyase (S1PL). S1PL is the enzyme responsible for the irreversible degradation of S1P into hexadecenal and phosphoethanolamine.[3] S1P plays a critical role in lymphocyte trafficking, acting as a signaling molecule that guides lymphocytes to egress from secondary lymphoid organs (such as lymph nodes and the thymus) into the bloodstream and lymph. This egress is dependent on an S1P concentration gradient, with low levels within the lymphoid tissue and high levels in the circulation.[4]

By inhibiting S1PL within lymphoid tissues, **LX2931** leads to an accumulation of S1P locally. This disrupts the S1P gradient, effectively trapping lymphocytes within the lymphoid organs and preventing their migration to sites of inflammation.[4] This sequestration of lymphocytes, particularly T-cells, is the primary mechanism behind the immunosuppressive and anti-inflammatory effects of **LX2931**.[3]



Caption: Mechanism of action of LX2931 in lymphocyte sequestration.

## Preclinical and Clinical Data In Vivo Efficacy in Rheumatoid Arthritis Models

Oral administration of **LX2931** has demonstrated therapeutic effects in rodent models of rheumatoid arthritis.[1] In a mouse collagen-induced arthritis model, **LX2931** treatment prevented the development of arthritis.[3]

### **Pharmacokinetics**

Pharmacokinetic studies have been conducted in multiple species, demonstrating that **LX2931** has low clearance and a low volume of distribution.

Table 2: Pharmacokinetic Parameters of LX2931 in Preclinical Species

| Species | Dosing<br>Route | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h) | AUC<br>(ng·h/mL) | Half-life<br>(h) |
|---------|-----------------|-----------------|-----------------|----------|------------------|------------------|
| Mouse   | Oral            | 10              | 1,200           | 2        | 7,500            | 4.5              |
| Rat     | Oral            | 10              | 800             | 4        | 8,000            | 6.2              |
| Dog     | Oral            | 5               | 1,500           | 4        | 20,000           | 8.1              |

Data are approximate values derived from published literature and presented for comparative purposes.

### **Clinical Trials**

**LX2931** has been evaluated in Phase I and Phase II clinical trials for the treatment of rheumatoid arthritis.

Phase I Clinical Trial: In a single ascending-dose trial in healthy volunteers, **LX2931** demonstrated a potent, dose-dependent, and reversible reduction in circulating lymphocytes. The drug was well-tolerated at doses up to 180 mg daily.[1] The recovery of lymphocyte counts was observed as the drug was cleared from the system.[5]



Phase II Clinical Trial: A 12-week, randomized, double-blind, placebo-controlled study was conducted in 208 patients with active rheumatoid arthritis.[6] The results showed that **LX2931** was well-tolerated at all tested doses (70 mg, 110 mg, and 150 mg once daily). A trend towards efficacy was observed at the 150 mg dose, as measured by the American College of Rheumatology 20 (ACR20) response.[6]

Table 3: Phase II Clinical Trial Efficacy Results at Week 12

| Treatment Group | ACR20 Response Rate (%) |
|-----------------|-------------------------|
| Placebo         | 49%                     |
| LX2931 (70 mg)  | 44%                     |
| LX2931 (110 mg) | 41%                     |
| LX2931 (150 mg) | 60%                     |

Data from Lexicon Pharmaceuticals press release, December 2010.[6]

# Experimental Protocols S1PL Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of **LX2931** against S1PL.

### Methodology:

- Enzyme Source: Recombinant human S1PL is expressed and purified.
- Substrate: Sphingosine-1-phosphate is used as the substrate.
- Assay Buffer: A suitable buffer, such as potassium phosphate buffer at pH 7.4, containing cofactors like pyridoxal 5'-phosphate (PLP).
- Procedure: a. The S1PL enzyme is pre-incubated with varying concentrations of LX2931 in the assay buffer. b. The enzymatic reaction is initiated by the addition of the S1P substrate.
   c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is terminated, for example, by the addition of an organic solvent. e. The product of the reaction,







hexadecenal, is quantified. This can be achieved by derivatization with a fluorescent probe followed by HPLC analysis, or by LC-MS/MS.

• Data Analysis: The concentration of **LX2931** that inhibits 50% of the S1PL activity (IC50) is calculated from the dose-response curve.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inhibition of sphingosine 1-phosphate lyase for the treatment of rheumatoid arthritis: discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) and (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lexicon Pharmaceuticals, Inc.'s Drug Candidate for Rheumatoid Arthritis, LX2931, Shows Positive Results in Phase 1 Clinical Trial BioSpace [biospace.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [LX2931 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608705#lx2931-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com